molecular formula C27H31NO6 B11475840 N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3,4,5-trimethoxybenzamide

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3,4,5-trimethoxybenzamide

Cat. No.: B11475840
M. Wt: 465.5 g/mol
InChI Key: WZJYPQZVZWCGSC-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3,4,5-trimethoxybenzamide typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and 3,4-dimethoxyphenylacetic acid.

    Formation of Intermediates: These acids are converted into their corresponding acid chlorides using thionyl chloride.

    Amide Formation: The acid chlorides are then reacted with 3-phenylpropylamine in the presence of a base such as triethylamine to form the desired benzamide compound.

    Purification: The final product is purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but differs in the overall structure.

    N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: Similar in having multiple methoxy groups but with different functional groups and linkages.

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone: Contains the dimethoxyphenyl group but with a different core structure.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3,4,5-trimethoxybenzamide is unique due to its specific arrangement of methoxy groups and the presence of both phenyl and benzamide moieties

Properties

Molecular Formula

C27H31NO6

Molecular Weight

465.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C27H31NO6/c1-30-22-12-11-19(14-23(22)31-2)21(13-18-9-7-6-8-10-18)17-28-27(29)20-15-24(32-3)26(34-5)25(16-20)33-4/h6-12,14-16,21H,13,17H2,1-5H3,(H,28,29)

InChI Key

WZJYPQZVZWCGSC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC2=CC=CC=C2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC

Origin of Product

United States

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